3-chloro-1H-indole-4-carbaldehyde
Overview
Description
3-chloro-1H-indole-4-carbaldehyde is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives play a crucial role in cell biology and are essential and efficient chemical precursors for generating biologically active structures . They are used as ideal precursors for the synthesis of active molecules .
Synthesis Analysis
Indole derivatives are synthesized through various methods. For instance, 1H-indole-3-carbaldehyde was reacted with 4-methylbenzenesulfonyl azide as the nitrogen source in 1,2-dichloroethane (DCE) to prepare compounds in the presence of Cp * Ir(OAc)/ AgNTf 2 and silver acetate as a catalyst .Molecular Structure Analysis
The molecular structure of 3-chloro-1H-indole-4-carbaldehyde is similar to other indole derivatives. The two-dimensional NMR spectral data revealed that the molecules in solution are in the cisE isomeric form .Chemical Reactions Analysis
1H-indole-3-carbaldehyde and its derivatives are used in multicomponent reactions (MCRs), which are one-step convergent and sustainable strategies wherein more than two starting materials combine through covalent bonds to afford a single product . MCRs are generally high-yielding, operationally friendly, time- and cost-effective .Scientific Research Applications
Role in Multicomponent Reactions
“3-chloro-1H-indole-4-carbaldehyde” and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They play a significant role in multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . MCRs are generally high-yielding, operationally friendly, time- and cost-effective .
Synthesis of Active Molecules
These compounds are ideal precursors for the synthesis of active molecules . They are used in the assembly of pharmaceutically interesting scaffolds .
Antioxidant Properties
Indole derivatives, including “3-chloro-1H-indole-4-carbaldehyde”, have shown significant antioxidant properties .
Antibiotic Properties
These compounds have demonstrated antibiotic properties, making them valuable in the development of new antibiotics .
Anti-inflammatory Properties
Indole derivatives have shown anti-inflammatory properties, which can be useful in the treatment of various inflammatory conditions .
Anticancer Properties
Indole derivatives have shown anticancer properties, making them potential candidates for cancer treatment .
Antimicrobial Properties
These compounds have demonstrated antimicrobial properties, making them valuable in the fight against various microbial infections .
Antitubercular Properties
Indole derivatives have shown antitubercular properties, which can be useful in the treatment of tuberculosis .
Future Directions
The future directions of 3-chloro-1H-indole-4-carbaldehyde research could involve further exploitation in the assembly of pharmaceutically interesting scaffolds . The recent applications of 1H-indole-3-carbaldehyde in inherently sustainable multicomponent reactions provide an overview of the field that awaits further exploitation .
Mechanism of Action
- The primary target of 3-chloro-1H-indole-4-carbaldehyde is not explicitly mentioned in the literature. However, indole derivatives, in general, interact with various receptors and enzymes due to their aromatic nature and π-electron delocalization .
- However, indole derivatives have been associated with antiviral, anti-inflammatory, anticancer, and antioxidant activities .
Target of Action
Biochemical Pathways
Result of Action
properties
IUPAC Name |
3-chloro-1H-indole-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-7-4-11-8-3-1-2-6(5-12)9(7)8/h1-5,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNUGQROAODSSTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC=C2Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718829 | |
Record name | 3-Chloro-1H-indole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90718829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-1H-indole-4-carbaldehyde | |
CAS RN |
1216113-27-7 | |
Record name | 3-Chloro-1H-indole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90718829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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